molecular formula C14H15N3O3S B3002279 Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851802-07-8

Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B3002279
CAS RN: 851802-07-8
M. Wt: 305.35
InChI Key: NRPIVVFYPKZQGB-UHFFFAOYSA-N
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Description

Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a compound that likely features a cyclopropyl methanone core structure, which is a common motif in various synthetic organic compounds. The molecule is characterized by the presence of a cyclopropyl group, a 4,5-dihydroimidazol-1-yl moiety, and a 4-nitrophenylmethylsulfanyl substituent. This structure suggests that the compound could have potential biological activity, possibly as an anti-mycobacterial agent, as indicated by the related structures studied in the provided papers.

Synthesis Analysis

The synthesis of related cyclopropyl methanones has been reported to involve the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in a mixture of THF/DMF using NaH/TBAB as a base and phase transfer catalyst . This method provides a high yield and one-pot synthesis route that could potentially be adapted for the synthesis of this compound. Additionally, the synthesis of functionalized cyclopropanes has been achieved through the rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, which is highly diastereoselective and enantioselective . This method could be relevant for introducing the cyclopropyl moiety into the target compound.

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit steric and electronic effects due to the presence of the bulky 4-nitrophenyl group and the electron-withdrawing nitro substituent. The cyclopropyl group itself is known for its ring strain and unique reactivity. The dihydroimidazol moiety could contribute to hydrogen bonding and potential tautomeric forms, which may influence the compound's biological activity.

Chemical Reactions Analysis

Compounds with cyclopropyl methanone cores can undergo various chemical reactions. For instance, they can be reduced to their respective alcohols or methylenes . The presence of the nitro group in the 4-nitrophenylmethylsulfanyl substituent could facilitate further chemical transformations, such as reduction to an amine or participation in nucleophilic aromatic substitution reactions. The dihydroimidazol moiety could engage in reactions typical for heterocycles, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include moderate solubility in organic solvents due to the presence of both polar and nonpolar groups. The nitro group would contribute to the compound's acidity and potential for forming salts with bases. The cyclopropyl group could affect the compound's boiling point and stability, given its ring strain. The compound's reactivity could be influenced by the electron-withdrawing effects of the nitro group and the potential for the dihydroimidazol ring to participate in tautomerism.

properties

IUPAC Name

cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-13(11-3-4-11)16-8-7-15-14(16)21-9-10-1-5-12(6-2-10)17(19)20/h1-2,5-6,11H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPIVVFYPKZQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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